molecular formula C5H12O3S B174199 Isopropyl ethanesulfonate CAS No. 14245-62-6

Isopropyl ethanesulfonate

Cat. No.: B174199
CAS No.: 14245-62-6
M. Wt: 152.21 g/mol
InChI Key: COCAPDHQLSKPBJ-UHFFFAOYSA-N
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Description

Isopropyl ethanesulfonate is an organic compound with the molecular formula C5H12O3S. It is an ester derived from ethanesulfonic acid and isopropanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl ethanesulfonate can be synthesized through the esterification of ethanesulfonic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Isopropyl ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropyl ethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isopropyl ethanesulfonate involves its ability to act as an alkylating agent. The ester bond in this compound can undergo nucleophilic attack, leading to the formation of a sulfonate ester intermediate. This intermediate can then react with various nucleophiles, resulting in the substitution of the ethanesulfonate group .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Isopropyl ethanesulfonate can be compared with other sulfonate esters, such as:

  • Methyl ethanesulfonate
  • Ethyl ethanesulfonate
  • Butyl ethanesulfonate

Uniqueness:

Properties

IUPAC Name

propan-2-yl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCAPDHQLSKPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162044
Record name Ethanesulfonic acid, isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14245-62-6
Record name Ethanesulfonic acid, isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl ethane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-propanol (2.4 mL, 32 mmol) in dichloromethane (50 mL), were added triethylamine (3.5 mL, 25 mmol) and ethanesulfonyl chloride (2.0 mL, 21 mmol), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was washed successively with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (2.4 g, 16 mmol, 75%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl ethanesulfonate
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Isopropyl ethanesulfonate
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Customer
Q & A

Q1: Why is the presence of Isopropyl Ethanesulfonate in pharmaceuticals like Teneligliptin a concern?

A1: this compound, along with other sulfonate esters, is classified as a potential genotoxic impurity (PGI) []. PGIs are substances that can potentially damage DNA, leading to mutations that may ultimately cause cancer. Regulatory authorities, therefore, mandate strict control and monitoring of these impurities in pharmaceuticals to ensure patient safety. [1: https://www.semanticscholar.org/paper/a54c1fe2229d96f5e1ffc75ae0072ddf62a94176]

Q2: What analytical techniques are available to detect and quantify this compound in drug substances?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to quantify this compound in Teneligliptin []. This method offers high sensitivity and selectivity, allowing for accurate determination of trace amounts of this compound in the drug substance. [1: https://www.semanticscholar.org/paper/a54c1fe2229d96f5e1ffc75ae0072ddf62a94176]

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